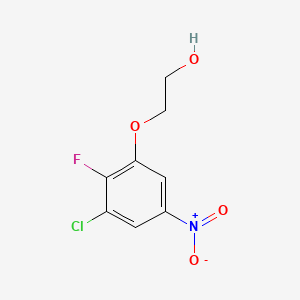
2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is characterized by the presence of chloro, fluoro, and nitro groups attached to a phenoxyethanol backbone, which imparts unique chemical properties to the compound.
准备方法
The synthesis of 2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol typically involves multiple steps. One common method involves the reaction of 3-chloro-2-fluoro-5-nitrophenol with ethylene oxide in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and reduce costs .
化学反应分析
2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as chloro and nitro makes the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
科学研究应用
2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
作用机制
The mechanism of action of 2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups such as chloro and nitro enhances its reactivity, allowing it to interact with various biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
相似化合物的比较
2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol can be compared with similar compounds such as:
2-Chloro-4-fluoro-5-nitrobenzotrichloride: This compound also contains chloro, fluoro, and nitro groups but differs in its overall structure and reactivity.
2-Chloro-5-fluoronitrobenzene: Similar in structure but lacks the ethoxy group, leading to different chemical properties and applications.
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Contains additional chloro groups and a carboxylic acid functional group, which significantly alters its reactivity and applications.
属性
IUPAC Name |
2-(3-chloro-2-fluoro-5-nitrophenoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO4/c9-6-3-5(11(13)14)4-7(8(6)10)15-2-1-12/h3-4,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZPYUJHTCQBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OCCO)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














